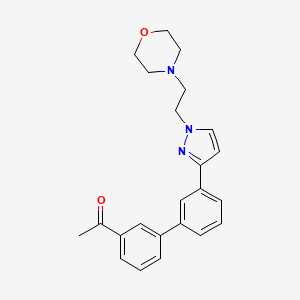

LRH-1 Inhibitor-3

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-[3-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]phenyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-18(27)19-4-2-5-20(16-19)21-6-3-7-22(17-21)23-8-9-26(24-23)11-10-25-12-14-28-15-13-25/h2-9,16-17H,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRQICGVSRRRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of LRH-1 Inhibitor-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a crucial nuclear receptor involved in a myriad of physiological processes, including embryonic development, cholesterol homeostasis, and steroidogenesis. Its dysregulation has been implicated in the pathogenesis of several diseases, notably metabolic disorders and various cancers. This has rendered LRH-1 an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery and synthesis of a pioneering small molecule antagonist of LRH-1, designated as LRH-1 Inhibitor-3 (also known as Compound 3). We delve into its discovery via structure-based drug design, its mechanism of action, and the experimental methodologies employed in its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to LRH-1

LRH-1 is a ligand-activated transcription factor that plays a pivotal role in regulating gene expression. It is predominantly expressed in tissues of endodermal origin, such as the liver, intestine, and pancreas. LRH-1 governs a wide array of biological functions by binding to specific DNA response elements and modulating the transcription of its target genes. Key processes regulated by LRH-1 include:

-

Cholesterol and Bile Acid Homeostasis: LRH-1 is a master regulator of bile acid synthesis and cholesterol metabolism.[1]

-

Steroidogenesis: It plays a critical role in the production of steroid hormones.

-

Embryonic Development: LRH-1 is essential for early embryonic development and the maintenance of pluripotency.

-

Cell Proliferation and Cancer: Aberrant LRH-1 activity has been linked to the progression of several cancers, including those of the breast, pancreas, and colon, through its interaction with signaling pathways like the Wnt/β-catenin pathway.[2]

Given its significant role in disease, the development of small molecule modulators of LRH-1 has been a key focus of research.

Discovery of LRH-1 Inhibitor-3

LRH-1 Inhibitor-3 (Compound 3) was identified through a structure-based virtual screening approach.[3] This computational method involved the docking of a large library of commercially available compounds against a model of the LRH-1 ligand-binding domain (LBD) in a presumed antagonized conformation.[3] This strategy aimed to identify molecules that could bind to the LBD and prevent the conformational changes required for transcriptional activation.

The top-ranking compounds from the virtual screen were then subjected to experimental validation to assess their ability to bind to LRH-1 and modulate its activity.[3] Compound 3 emerged as a promising candidate, demonstrating direct binding to the LRH-1 LBD and inhibition of its transcriptional activity.[3]

Chemical Identity

-

Compound Name: LRH-1 Inhibitor-3 (Compound 3)

-

CAS Number: 1185410-60-9[4]

-

IUPAC Name: 1-[3'-[1-[2-(4-Morpholinyl)ethyl]-1H-pyrazol-3-yl][1,1'-biphenyl]-3-yl]-ethanone[4]

-

Molecular Weight: 375.47 g/mol [4]

Synthesis of LRH-1 Inhibitor-3

While the primary literature details the discovery and biological evaluation of LRH-1 Inhibitor-3, a specific, step-by-step synthesis protocol has not been publicly disclosed. However, based on the chemical structure, a plausible synthetic route can be proposed, likely involving a Suzuki-Miyaura cross-coupling reaction to form the central biphenyl core, followed by the construction of the pyrazole ring and subsequent functionalization.

Proposed Retrosynthetic Analysis:

A possible disconnection approach would involve breaking the biphenyl bond and the pyrazole ring, leading to simpler, commercially available or readily synthesizable starting materials. The synthesis would likely proceed through the formation of a boronic acid or ester derivative of one phenyl ring and a halide of the other, which would then be coupled. The pyrazole ring could be constructed from a 1,3-dicarbonyl compound and a substituted hydrazine.

Note: The following is a hypothetical synthetic scheme and has not been experimentally validated.

-

Step 1: Synthesis of the Biphenyl Core: A Suzuki-Miyaura coupling between a suitable boronic acid/ester and an aryl halide would form the biphenyl structure.

-

Step 2: Formation of the Pyrazole Precursor: A Claisen condensation or similar reaction could be used to generate a 1,3-dicarbonyl intermediate on one of the phenyl rings.

-

Step 3: Pyrazole Ring Formation: Reaction of the 1,3-dicarbonyl intermediate with a morpholinylethyl-substituted hydrazine would yield the pyrazole ring.

-

Step 4: Final Modification: Introduction of the acetyl group onto the second phenyl ring would complete the synthesis of LRH-1 Inhibitor-3.

Quantitative Data

The following tables summarize the key quantitative data for LRH-1 Inhibitor-3, demonstrating its inhibitory activity and binding affinity.

| Parameter | Value | Cell Line / Assay Conditions | Reference |

| IC₅₀ (Transcriptional Activity) | 5 ± 1 µM | HEK293 cells with Tet-inducible LRH-1 expression (G0S2 mRNA levels) | [3] |

| K_d (Binding Affinity) | 1.5 µM | Surface Plasmon Resonance (SPR) | [6] |

Table 1: In Vitro Activity of LRH-1 Inhibitor-3

| Cell Line | GI₅₀ (Growth Inhibition) | Comments | Reference |

| AsPC-1 (Pancreatic) | 20 µM | LRH-1 expressing cancer cell line | [6] |

| HT-29 (Colon) | 15 µM | LRH-1 expressing cancer cell line | [6] |

| MDA-MB-468 (Breast) | 20 µM | LRH-1 expressing cancer cell line | [6] |

| T47D (Breast) | 20 µM | LRH-1 expressing cancer cell line | [6] |

| L3.3 (Pancreatic) | > 40 µM (20% inhibition) | Does not express LRH-1 | [6] |

Table 2: Anti-proliferative Activity of LRH-1 Inhibitor-3

Experimental Protocols

LRH-1 Transcriptional Activity Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of LRH-1 in a cellular context.[3]

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells harboring a tetracycline-inducible expression vector for full-length human LRH-1 are cultured under standard conditions.

-

Induction of LRH-1 Expression: LRH-1 expression is induced by the addition of tetracycline to the culture medium. Control cells are not treated with tetracycline.

-

Compound Treatment: Cells are treated with varying concentrations of LRH-1 Inhibitor-3 or a vehicle control (e.g., 0.1% DMSO) for 24 hours.

-

RNA Extraction and Quantitative PCR (qPCR): Total RNA is extracted from the cells, and the mRNA levels of a known LRH-1 target gene, such as G0/G1 switch gene 2 (G0S2), are quantified using qPCR. The levels of LRH-1 mRNA are also measured to ensure that the inhibitor does not affect the expression of the receptor itself.

-

Data Analysis: The relative mRNA levels of the target gene are normalized to a housekeeping gene. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding affinity between a ligand (LRH-1) and an analyte (LRH-1 Inhibitor-3) in real-time.[3]

Methodology:

-

Protein Immobilization: Purified LRH-1 ligand-binding domain (LBD) is covalently immobilized on the surface of a sensor chip (e.g., a CM5 chip). A reference flow cell is prepared without the immobilized protein to subtract non-specific binding.

-

Analyte Injection: Solutions of LRH-1 Inhibitor-3 at various concentrations are injected over the sensor chip surface.

-

Binding Measurement: The binding of the inhibitor to the immobilized LRH-1 LBD is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. This change is recorded in real-time as a sensorgram.

-

Data Analysis: The equilibrium dissociation constant (K_d) is determined by analyzing the binding data at different analyte concentrations.

Signaling Pathways and Experimental Workflows

LRH-1 and Wnt/β-Catenin Signaling Pathway

LRH-1 has been shown to interact with the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and is often dysregulated in cancer.[2] LRH-1 can enhance the transcriptional activity of β-catenin, leading to the upregulation of target genes involved in cell cycle progression.

Caption: LRH-1 interaction with the Wnt/β-catenin signaling pathway.

LRH-1 in Cholesterol Homeostasis

LRH-1 is a key regulator of cholesterol metabolism, primarily through its control of the expression of genes involved in bile acid synthesis, such as CYP7A1.

Caption: Role of LRH-1 in the regulation of cholesterol homeostasis.

Experimental Workflow for LRH-1 Inhibitor Discovery

The discovery of LRH-1 Inhibitor-3 followed a logical workflow, from computational screening to in vitro validation.

Caption: A typical workflow for the discovery of LRH-1 inhibitors.

Conclusion

LRH-1 Inhibitor-3 represents a significant milestone in the development of small molecule modulators for the nuclear receptor LRH-1. Its discovery through a rational, structure-based approach highlights the power of computational methods in modern drug discovery. The characterization of its inhibitory activity and binding affinity provides a solid foundation for further optimization and development of more potent and selective LRH-1 antagonists. Such compounds hold great promise as potential therapeutics for a range of diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive summary of the discovery and foundational characterization of LRH-1 Inhibitor-3, serving as a key resource for the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-[3'-[1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-3-yl][1,1'-biphenyl]-3-yl]- | 1185410-60-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. U.S. Patent for Pharmaceutical combination comprising a selective S1P1 receptor agonist Patent (Patent # 11,026,927 issued June 8, 2021) - Justia Patents Search [patents.justia.com]

Unraveling the Mechanism of Action of LRH-1 Inhibitor-3: A Technical Guide

A comprehensive analysis of the molecular interactions, signaling pathways, and experimental validation of a key Liver Receptor Homolog-1 antagonist.

Introduction

Liver Receptor Homolog-1 (LRH-1), a nuclear receptor encoded by the NR5A2 gene, is a critical regulator of development, metabolism, and cellular proliferation.[1] Its constitutive activity is modulated by interactions with co-activators and co-repressors, influencing the transcription of target genes involved in cholesterol transport, bile acid homeostasis, and steroidogenesis.[1][2] Dysregulation of LRH-1 has been implicated in the progression of several cancers, including those of the breast, pancreas, and colon, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of a specific antagonist, LRH-1 Inhibitor-3, also known as Compound 3 (Cpd3), a small molecule inhibitor identified through structure-based screening.

Core Mechanism of Action: Allosteric Inhibition of Co-regulator Interaction

LRH-1 Inhibitor-3 functions as an antagonist by binding to the ligand-binding pocket (LBP) of LRH-1, thereby inducing a conformational change that prevents the recruitment of transcriptional co-activators.[2] This allosteric mechanism of inhibition disrupts the formation of a functional transcription initiation complex, leading to the downregulation of LRH-1 target genes.

A key aspect of LRH-1 Inhibitor-3's action is its ability to diminish the interaction between LRH-1 and its co-regulators, such as the DAX1-3 peptide. This has been experimentally demonstrated using surface plasmon resonance (SPR) assays, which show a dose-dependent reduction in the binding of co-regulator peptides to the LRH-1 ligand-binding domain (LBD) in the presence of the inhibitor.

The inhibitory effect of LRH-1 Inhibitor-3 is specific to LRH-1, with no significant activity observed against other nuclear receptors like SF-1, ERα, AR, and TRβ.[3] This specificity is crucial for its potential as a targeted therapeutic agent, minimizing off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for LRH-1 Inhibitor-3 and its analog, 3d2, derived from various experimental assays.

Table 1: In Vitro Binding Affinity and Transcriptional Inhibition

| Compound | Assay | Parameter | Value | Reference |

| Compound 3 (Cpd3) | Transcriptional Activity (G0S2 mRNA levels) | IC50 | 5 ± 1 μM | |

| Compound 3d2 | Direct Binding (SPR) | Kd | 1.8 ± 0.4 μM | |

| Compound 3d2 | Transcriptional Activity (G0S2 mRNA levels) | IC50 | 6 ± 1 μM |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (Proliferation) | Reference |

| AsPC-1 | Pancreatic | Compound 3 | ~10 μM | |

| AsPC-1 | Pancreatic | Compound 3d2 | ~5 μM | |

| HT29 | Colon | Compound 3 | ~15 μM | |

| HT29 | Colon | Compound 3d2 | ~10 μM | |

| T47D | Breast (ER+) | Compound 3 | ~12 μM | |

| T47D | Breast (ER+) | Compound 3d2 | ~8 μM | |

| MDA-MB-468 | Breast (ER-) | Compound 3 | ~18 μM | |

| MDA-MB-468 | Breast (ER-) | Compound 3d2 | ~15 μM |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LRH-1 signaling pathway, the mechanism of inhibition by LRH-1 Inhibitor-3, and a typical experimental workflow for its characterization.

Caption: LRH-1 Signaling Pathway.

Caption: Mechanism of LRH-1 Inhibition.

Caption: Experimental Workflow for Inhibitor Characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding affinity (Kd) of LRH-1 Inhibitor-3 to the LRH-1 Ligand Binding Domain (LBD).

-

Instrumentation: Biacore T200 or similar SPR instrument.

-

Procedure:

-

Covalently immobilize purified recombinant LRH-1 LBD onto a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of LRH-1 Inhibitor-3 (e.g., 0.8 to 15 μM) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the inhibitor solutions over the immobilized LRH-1 LBD and a reference surface (without protein) at a constant flow rate.

-

Record the binding response in response units (RU).

-

Regenerate the sensor surface between injections using a low pH buffer.

-

Fit the equilibrium binding data to a 1:1 Langmuir binding model to calculate the Kd value.

-

Quantitative Real-Time PCR (qPCR) for Transcriptional Activity

-

Objective: To measure the effect of LRH-1 Inhibitor-3 on the mRNA levels of LRH-1 target genes (e.g., G0S2, CCNE1).

-

Cell Line: HEK293 cells with a tetracycline-inducible expression system for full-length LRH-1.

-

Procedure:

-

Seed HEK293-Tet-On-LRH-1 cells in 24-well plates.

-

Induce LRH-1 expression with tetracycline.

-

Treat cells with varying concentrations of LRH-1 Inhibitor-3 or DMSO (vehicle control) for 24 hours.

-

Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative mRNA expression using the ΔΔCt method.

-

Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., Prism).

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the anti-proliferative effects of LRH-1 Inhibitor-3 on cancer cell lines.

-

Cell Lines: AsPC-1, HT29, T47D, MDA-MB-468.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of LRH-1 Inhibitor-3 or DMSO for 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

-

Conclusion

LRH-1 Inhibitor-3 represents a significant advancement in the development of targeted therapies against LRH-1-dependent cancers. Its specific, allosteric mechanism of action, involving the disruption of co-activator binding and subsequent downregulation of target gene transcription, has been rigorously characterized through a combination of in silico, in vitro, and cell-based assays. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of LRH-1 inhibition. Future studies will likely focus on optimizing the potency and pharmacokinetic properties of this and related compounds for in vivo efficacy and clinical translation.

References

A Comprehensive Analysis of the Structure-Activity Relationship of Liver Receptor Homolog-1 (LRH-1) Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Liver Receptor Homolog-1 (LRH-1), a nuclear receptor encoded by the NR5A2 gene, plays a pivotal role in the regulation of development, metabolism, and inflammation. Its involvement in various pathological conditions, including metabolic diseases and cancer, has positioned it as an attractive therapeutic target. This technical guide provides a detailed examination of the structure-activity relationships (SAR) of small molecule inhibitors of LRH-1, offering insights for the rational design of novel and potent modulators.

Core Concepts in LRH-1 Inhibition

The development of LRH-1 inhibitors has primarily focused on two main strategies: inverse agonism and antagonism. Inverse agonists reduce the constitutive activity of the receptor, while antagonists block the binding of potential endogenous or synthetic agonists. The following sections will delve into the SAR of key inhibitor scaffolds that have been instrumental in understanding LRH-1 pharmacology.

Structure-Activity Relationship of LRH-1 Inverse Agonists

A notable class of LRH-1 inverse agonists is based on a sulfonamide scaffold. Extensive SAR studies have been conducted on this series, leading to the identification of potent compounds like SR-1848 (also known as ML180). The key structural features and their impact on activity are summarized below.

Table 1: Structure-Activity Relationship of Sulfonamide-Based LRH-1 Inverse Agonists

| Compound ID | R1 Substitution | R2 Substitution | IC50 (µM) | Percent Inhibition (%) at 5 µM | Reference |

| SR-1848 (ML180) | 4-chlorophenyl | 4-methoxyphenyl | 3.7 | 64 | [1] |

| Analog 1 | 3-chlorophenyl | 4-methoxyphenyl | >10 | - | [1] |

| Analog 2 | 4-fluorophenyl | 4-methoxyphenyl | 5.2 | - | [1] |

| Analog 3 | 4-chlorophenyl | 3-methoxyphenyl | >10 | - | [1] |

| Analog 4 | 4-chlorophenyl | 4-fluorophenyl | 4.5 | - | [1] |

Note: The table summarizes data from multiple analogs to highlight key SAR trends. For a complete list of compounds, please refer to the source literature.

The SAR for this series indicates a strong preference for a para-substituted chloro or fluoro group on the R1 phenyl ring. Modifications at the meta position on the R1 ring or alterations to the substitution pattern on the R2 phenyl ring generally lead to a decrease or loss of inhibitory activity.[1]

Structure-Activity Relationship of LRH-1 Antagonists

A distinct class of LRH-1 antagonists has been identified through structure-based drug design, with "compound 3" serving as a key example.[2][3][4] This scaffold features a central biphenyl core with key substitutions that drive antagonist activity.

Table 2: Structure-Activity Relationship of Biphenyl-Based LRH-1 Antagonists

| Compound ID | Modification | IC50 (µM) | Kd (µM) | Reference |

| Compound 3 | - | 5 ± 1 | - | [2][3] |

| Analog 3d2 | Modified pyrazole side chain | 6 ± 1 | 1.8 ± 0.4 | [2] |

The antagonist activity of this series is critically dependent on the specific arrangement of the biphenyl core and the nature of the heterocyclic substituents. Analog 3d2, a derivative of compound 3, demonstrated comparable inhibitory activity in cellular assays and was confirmed to directly bind to the LRH-1 ligand-binding domain.[2]

Experimental Protocols

The characterization of LRH-1 inhibitors relies on a suite of biochemical and cell-based assays. The following are detailed methodologies for key experiments cited in the literature.

1. Luciferase Reporter Gene Assay

This assay is a primary method for assessing the functional activity of LRH-1 modulators in a cellular context.

-

Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

An expression vector for full-length human LRH-1 (e.g., pSport6-hLRH1).

-

A luciferase reporter plasmid containing LRH-1 response elements upstream of the luciferase gene (e.g., Cyp19 or StAR promoter-luciferase).

-

A control plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) for normalization.

-

-

Procedure:

-

HEK293T cells are co-transfected with the LRH-1 expression vector and the luciferase reporter plasmid using a suitable transfection reagent (e.g., FuGene6 or X-tremeGENE 9).[1]

-

Following transfection (typically 24 hours), cells are plated into 384-well plates.

-

Cells are treated with a dilution series of the test compounds or DMSO as a vehicle control.

-

After an incubation period (typically 20-24 hours), luciferase activity is measured using a commercial luciferase assay system (e.g., BriteLite Plus).[1]

-

Data is normalized to the control reporter and expressed as a percentage of the activity of the vehicle control. IC50 or EC50 values are calculated from the dose-response curves.

-

2. Surface Plasmon Resonance (SPR) Assay

SPR is employed to measure the direct binding of inhibitors to the LRH-1 protein and to determine binding kinetics (Kd).

-

Instrumentation: A Biacore instrument is typically used.

-

Protein: Purified recombinant LRH-1 ligand-binding domain (LBD) is used.

-

Procedure:

-

The LRH-1 LBD is covalently immobilized on a sensor chip (e.g., CM5 chip).[2]

-

A dilution series of the test compound is flowed over the chip surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured in real-time.

-

The equilibrium dissociation constant (Kd) is determined by fitting the steady-state binding responses to a 1:1 binding model.[2]

-

For competition assays, the binding of a known LRH-1 interacting partner (e.g., DAX1-3 peptide) is measured in the presence of increasing concentrations of the inhibitor.[2][3]

-

3. Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the effect of LRH-1 inhibitors on the expression of endogenous LRH-1 target genes.

-

Cell Line: A cell line endogenously expressing LRH-1 and its target genes is required (e.g., HEK293 cells with tetracycline-inducible LRH-1 expression).[2][3]

-

Procedure:

-

Cells are treated with the test compound or vehicle control for a specified period (e.g., 24 hours).

-

Total RNA is extracted from the cells and reverse-transcribed into cDNA.[5]

-

qPCR is performed using primers specific for LRH-1 target genes (e.g., G0S2, NR0B2, CCNE1) and a housekeeping gene for normalization (e.g., GAPDH).[2][5]

-

The relative change in gene expression is calculated using the ΔΔCt method.[6]

-

Signaling Pathways and Experimental Workflows

Visualizing the relationships between different components and processes is crucial for understanding the complex field of LRH-1 inhibitor development. The following diagrams, generated using the DOT language, illustrate key concepts.

Figure 1: Simplified signaling pathway illustrating the mechanism of action of an LRH-1 inhibitor.

Figure 2: A generalized workflow for the structure-activity relationship (SAR) guided optimization of LRH-1 inhibitors.

Conclusion

The study of LRH-1 inhibitors has provided valuable chemical tools to probe the biological functions of this nuclear receptor. The structure-activity relationships elucidated for both inverse agonists and antagonists highlight the specific structural requirements for potent inhibition. The experimental protocols detailed herein provide a robust framework for the continued discovery and characterization of novel LRH-1 modulators. Future efforts in this field will likely focus on improving the selectivity and pharmacokinetic properties of these compounds to enable their progression towards clinical applications.

References

- 1. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Binding Affinity of LRH-1 Inhibitor-3 to Liver Receptor Homolog-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and functional inhibition of Liver Receptor Homolog-1 (LRH-1) by the specific antagonist, LRH-1 Inhibitor-3. This document consolidates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding and Functional Data

LRH-1 Inhibitor-3, also identified in literature as "compound 3" and sold under the designation "LRH-1 Antagonist," is a cell-permeable pyrazolylbiphenylethanone compound. Its interaction with the LRH-1 ligand-binding domain (LBD) has been characterized using biophysical and cell-based assays.

Table 1: Binding Affinity and Functional Inhibition of LRH-1 Inhibitor-3

| Parameter | Value | Method | Target | Source |

| Dissociation Constant (Kd) | 1.5 µM | Surface Plasmon Resonance (SPR) | LRH-1/NR5A2 Ligand Binding Domain (LBD) | |

| Half-maximal Inhibitory Concentration (IC50) | 5 µM | G0S2 Transcription Reporter Assay | LRH-1 dependent G0S2 transcription |

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional inhibition of LRH-1 Inhibitor-3.

Determination of Binding Affinity by Surface Plasmon Resonance (SPR)

The direct binding affinity of LRH-1 Inhibitor-3 to the LRH-1 Ligand Binding Domain (LBD) was quantified using a surface plasmon resonance-based assay. This label-free technique allows for the real-time measurement of molecular interactions.

Experimental Workflow:

Caption: Workflow for Determining Binding Affinity using Surface Plasmon Resonance.

Methodology:

-

Protein and Compound Preparation: The ligand-binding domain (LBD) of human LRH-1 was expressed and purified. Solutions of LRH-1 Inhibitor-3 were prepared at various concentrations.

-

Immobilization: The purified LRH-1 LBD was covalently immobilized to the surface of a CM5 biosensor chip.

-

Binding Analysis: Solutions containing different concentrations of LRH-1 Inhibitor-3 were flowed over the chip surface. The interaction between the inhibitor and the immobilized LRH-1 LBD was monitored in real-time by detecting changes in the surface plasmon resonance signal, measured in response units (RU).

-

Data Analysis: The equilibrium dissociation constant (Kd) was determined by analyzing the steady-state binding affinities, assuming a 1:1 ligand-protein stoichiometry.

Functional Inhibition via G0S2 Transcription Reporter Assay

The inhibitory effect of LRH-1 Inhibitor-3 on the transcriptional activity of LRH-1 was assessed using a cell-based reporter assay. This assay measures the expression of a known LRH-1 target gene, G0/G1 switch gene 2 (G0S2).

Experimental Workflow:

Caption: Workflow for the G0S2 Transcription Reporter Assay.

Methodology:

-

Cell Line and Culture: HEK293 cells harboring a tetracycline-inducible expression vector for full-length LRH-1 were used.

-

Induction and Treatment: Expression of LRH-1 was induced by the addition of tetracycline. Subsequently, the cells were treated with LRH-1 Inhibitor-3 at a range of concentrations.

-

RNA Quantification: Following treatment, total RNA was extracted from the cells. The mRNA levels of the endogenous LRH-1 target gene, G0S2, were quantified using quantitative real-time PCR (qPCR).

-

Data Analysis: The IC50 value was calculated based on the dose-dependent reduction in G0S2 mRNA levels in the presence of the inhibitor.

LRH-1 Signaling Pathway

LRH-1 plays a significant role in cell proliferation, particularly through its interaction with the Wnt/β-catenin signaling pathway.[1] This crosstalk is crucial in the regulation of cell cycle progression.

Caption: LRH-1 interaction with the Wnt/β-catenin signaling pathway to promote cell cycle progression.

In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin leads to its association with TCF/LEF transcription factors to activate target genes. LRH-1 synergizes with β-catenin to enhance the expression of key cell cycle regulators. Specifically, LRH-1 acts as a coactivator for β-catenin/TCF4 on the Cyclin D1 promoter and directly activates the Cyclin E1 promoter, an effect that is potentiated by β-catenin.[1][2] The upregulation of Cyclin D1 and Cyclin E1 promotes the transition from the G1 to the S phase of the cell cycle, thereby driving cell proliferation. LRH-1 Inhibitor-3, by binding to LRH-1, can disrupt these interactions and mitigate the proliferative signals.

References

The Core of LRH-1 Inhibition: A Technical Guide to Target Gene Modulation by LRH-1 Inhibitor-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a crucial nuclear receptor transcription factor.[1] It plays a pivotal role in a variety of physiological processes, including embryonic development, cholesterol and bile acid homeostasis, and steroidogenesis.[1][2] Aberrant LRH-1 activity has been implicated in the pathogenesis of several diseases, notably in the proliferation of various cancers such as breast, pancreatic, and colon cancer.[2][3] This has positioned LRH-1 as a compelling therapeutic target. This technical guide focuses on a specific small molecule antagonist, LRH-1 Inhibitor-3 (also referred to as compound 3), detailing its impact on target gene expression, the experimental protocols to assess its activity, and the underlying signaling pathways.[4][5]

Mechanism of Action

LRH-1 Inhibitor-3 functions as an antagonist, binding to the ligand-binding pocket of LRH-1.[4] This binding event induces a conformational change in the receptor, which in turn diminishes its interaction with co-regulatory proteins, thereby inhibiting its transcriptional activity.[6] The ultimate effect is a reduction in the expression of LRH-1 target genes that are involved in critical cellular processes like cell growth and proliferation.[4][5]

Data Presentation: Quantitative Modulation of LRH-1 Target Genes

The inhibitory effect of LRH-1 Inhibitor-3 on the transcriptional activity of LRH-1 has been quantified in various cell-based assays. The following tables summarize the key quantitative data on the modulation of established LRH-1 target genes.

Table 1: Inhibition of LRH-1 Transcriptional Activity in HEK293 Cells

| Target Gene | Inhibitor Concentration | % Inhibition of mRNA Levels (relative to DMSO control) | IC50 Value | Cell Line |

| G0S2 | 1.25 µM | ~20% | 5 ± 1 µM | HEK293 (Tet-On LRH-1) |

| G0S2 | 2.5 µM | ~40% | 5 ± 1 µM | HEK293 (Tet-On LRH-1) |

| G0S2 | 5.0 µM | ~50% | 5 ± 1 µM | HEK293 (Tet-On LRH-1) |

| G0S2 | 10.0 µM | ~70% | 5 ± 1 µM | HEK293 (Tet-On LRH-1) |

| G0S2 | 20.0 µM | ~80% | 5 ± 1 µM | HEK293 (Tet-On LRH-1) |

Data extracted from studies utilizing a tetracycline-inducible LRH-1 expression system in HEK293 cells.[4]

Table 2: Downregulation of LRH-1 Target Genes in Pancreatic Cancer Cells

| Cell Line | Target Gene | Inhibitor Concentration | Fold Change in mRNA Expression (relative to DMSO control) |

| AsPC-1 (LRH-1 positive) | NR0B2 (SHP) | 10 µM | ~0.6 |

| AsPC-1 (LRH-1 positive) | CCNE1 (Cyclin E1) | 10 µM | ~0.7 |

| L3.3 (LRH-1 negative) | NR0B2 (SHP) | 10 µM | No significant change |

| L3.3 (LRH-1 negative) | CCNE1 (Cyclin E1) | 10 µM | No significant change |

This data demonstrates the LRH-1-dependent inhibitory effect of the compound in pancreatic ductal adenocarcinoma (PDAC) cells.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of LRH-1 Inhibitor-3.

Cell-Based LRH-1 Transactivation Assay

This protocol is designed to assess the ability of a compound to inhibit the transcriptional activity of LRH-1 in a cellular context.

a. Cell Culture and Treatment:

-

Maintain HEK293 cells harboring a tetracycline-inducible expression vector for full-length human LRH-1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seed the cells in 24-well plates at a suitable density.

-

Induce LRH-1 expression by adding tetracycline to the culture medium (Tet-On). A parallel set of cells without tetracycline serves as a negative control (Tet-Off).

-

Treat the cells with varying concentrations of LRH-1 Inhibitor-3 or a DMSO vehicle control (typically 0.1%).

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

b. RNA Isolation and cDNA Synthesis:

-

Following treatment, lyse the cells and isolate total RNA using a suitable commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

c. Quantitative Real-Time PCR (qPCR):

-

Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for the LRH-1 target gene of interest (e.g., G0S2) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

-

Perform qPCR using a real-time PCR detection system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if the inhibition of LRH-1 activity by an inhibitor is associated with a decrease in its binding to the promoter regions of its target genes.

a. Cell Cross-linking and Chromatin Preparation:

-

Culture cells (e.g., HepG2) to ~80-90% confluency.

-

Treat cells with LRH-1 Inhibitor-3 or DMSO for a specified time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

-

Harvest the cells, wash with ice-cold PBS, and lyse to release the nuclei.

-

Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-1000 bp.

b. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for LRH-1 or a control IgG.

-

Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

c. Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using a PCR purification kit.

d. Analysis:

-

Quantify the enriched DNA using qPCR with primers flanking the known LRH-1 binding sites on target gene promoters.

RNA-Sequencing (RNA-seq) Analysis

This protocol provides a genome-wide view of the transcriptional changes induced by an LRH-1 inhibitor.

a. Sample Preparation and Sequencing:

-

Treat cells with LRH-1 Inhibitor-3 or DMSO as described in the transactivation assay protocol.

-

Isolate high-quality total RNA.

-

Perform library preparation, which includes mRNA purification (poly-A selection) or ribosomal RNA depletion, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequence the prepared libraries on a next-generation sequencing platform.

b. Data Analysis Workflow:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated upon inhibitor treatment.

-

Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and pathways affected by LRH-1 inhibition.

Mandatory Visualization

Caption: LRH-1 signaling pathway and point of inhibition.

Caption: Workflow for assessing target gene modulation.

Caption: Logical flow of LRH-1 inhibitor action.

References

- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]

- 2. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based discovery of antagonists of nuclear receptor LRH-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. apps.dtic.mil [apps.dtic.mil]

The Impact of Inhibitor-3 on LRH-1 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liver Receptor Homolog-1 (LRH-1), a nuclear receptor encoded by the NR5A2 gene, is a critical regulator of a diverse array of physiological processes, including development, metabolism, steroidogenesis, and cell proliferation.[1][2] Its dysregulation has been implicated in the pathogenesis of several diseases, most notably in cancer and inflammatory conditions. This has positioned LRH-1 as a promising therapeutic target. This technical guide provides an in-depth analysis of the effects of a specific antagonist, referred to as Inhibitor-3 and its analog 3d2, on the signaling pathways governed by LRH-1. We will present quantitative data on its inhibitory activity, detail the experimental protocols for its characterization, and visualize the affected molecular pathways.

Introduction to LRH-1

LRH-1, or Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a constitutively active transcription factor.[3] It binds to specific DNA sequences as a monomer to regulate the expression of target genes.[4] Its activity is modulated by the binding of phospholipids to its ligand-binding pocket and through interactions with a suite of co-activator and co-repressor proteins. LRH-1 plays a pivotal role in various cellular functions:

-

Metabolism: It is a key regulator of cholesterol, bile acid, and glucose homeostasis.[4][5]

-

Development: LRH-1 is essential for early embryonic development and the differentiation of endodermal tissues such as the liver, pancreas, and intestines.[3]

-

Steroidogenesis: It controls the expression of enzymes crucial for steroid hormone biosynthesis.

-

Cell Proliferation and Cancer: Aberrant LRH-1 activity is linked to the progression of several cancers, including those of the breast, pancreas, and colon, by promoting cell proliferation and survival.[3][6]

-

Inflammation: LRH-1 is involved in modulating inflammatory responses.[6]

Inhibitor-3: A Small Molecule Antagonist of LRH-1

In the quest for therapeutic agents targeting LRH-1, a class of small molecule antagonists has been identified through structure-based drug design. For the purpose of this guide, we will focus on a compound referred to as "Inhibitor-3" (also known as compound 3) and its structurally related analog, 3d2. These compounds have been shown to be effective inhibitors of LRH-1's transcriptional activity.[3][7]

Mechanism of Action

Inhibitor-3 and its analog 3d2 function as antagonists by directly binding to the ligand-binding domain of LRH-1. This binding event induces a conformational change in the receptor, which in turn prevents the recruitment of co-activator proteins necessary for initiating the transcription of its target genes.[3] This leads to a downstream reduction in the expression of genes regulated by LRH-1.

Quantitative Analysis of Inhibitor-3's Effects

The efficacy of Inhibitor-3 and its analog 3d2 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data demonstrating their inhibitory properties.

| Inhibitor | Assay Type | Parameter | Value | Cell Line/System | Reference |

| Inhibitor-3 | Transcriptional Activity (G0S2 mRNA) | IC50 | 5 ± 1 µM | Tetracycline-inducible HEK293 | [3] |

| Inhibitor-3d2 | Transcriptional Activity (G0S2 mRNA) | IC50 | 6 ± 1 µM | Tetracycline-inducible HEK293 | [3] |

| Inhibitor-3d2 | Direct Binding (Biacore) | Kd | 1.8 ± 0.4 µM | Purified LRH-1 LBD | [3] |

Table 1: Biochemical and Transcriptional Inhibition Data for Inhibitor-3 and 3d2. This table provides the half-maximal inhibitory concentration (IC50) for the transcriptional activity of LRH-1 on its target gene G0S2, and the dissociation constant (Kd) for the direct binding of Inhibitor-3d2 to the LRH-1 ligand-binding domain (LBD).

| Inhibitor | Cell Line | Assay Type | Parameter | Value | Reference |

| Inhibitor-3 | AsPC-1 (Pancreatic Cancer) | Cell Proliferation | GI50 | ~20 µM | |

| Inhibitor-3 | HT-29 (Colon Cancer) | Cell Proliferation | GI50 | ~15 µM | |

| Inhibitor-3 | MDA-MB-468 (Breast Cancer) | Cell Proliferation | GI50 | ~20 µM | |

| Inhibitor-3 | T47D (Breast Cancer) | Cell Proliferation | GI50 | ~20 µM | |

| Inhibitor-3d2 | RAW 264.7 (Macrophage) | Cytokine Production (TNFα) | Inhibition | Significant at 40 µM | [8] |

| Inhibitor-3d2 | RAW 264.7 (Macrophage) | Cytokine Production (IL-6) | Inhibition | Significant at 40 µM | [8] |

Table 2: Cellular Effects of LRH-1 Inhibition. This table summarizes the growth inhibition (GI50) of various cancer cell lines and the inhibitory effect on cytokine production in macrophages upon treatment with Inhibitor-3 and its analog 3d2.

LRH-1 Signaling Pathways Affected by Inhibitor-3

Inhibitor-3, by antagonizing LRH-1, impacts several critical signaling pathways implicated in both normal physiology and disease.

Cell Cycle Progression and Proliferation

LRH-1 is a known promoter of cell cycle progression, primarily through its interaction with the Wnt/β-catenin signaling pathway.[4] LRH-1 can act as a co-activator for the β-catenin/Tcf4 complex, leading to the increased transcription of key cell cycle regulators such as Cyclin D1 and c-Myc.[4] Furthermore, LRH-1 directly binds to the promoter of Cyclin E1 to drive its expression.[4][9] By inhibiting LRH-1, Inhibitor-3 disrupts this synergy, leading to the downregulation of these critical cyclins and c-Myc, ultimately resulting in cell cycle arrest and reduced proliferation.[7][9]

Steroidogenesis

LRH-1 is a key transcriptional regulator of steroidogenic enzymes. It directly activates the promoters of genes such as CYP11A1 (cholesterol side-chain cleavage enzyme) and aromatase (CYP19A1), which are essential for the synthesis of various steroid hormones, including estrogens.[10] Inhibition of LRH-1 by compounds like Inhibitor-3 can therefore lead to a reduction in the expression of these enzymes, thereby decreasing steroid production. This has significant implications for hormone-dependent cancers, such as certain types of breast cancer, where local estrogen synthesis is a key driver of tumor growth.[11]

Inflammatory Signaling

LRH-1 plays a complex, context-dependent role in inflammation. In macrophages, LRH-1 activity has been shown to be necessary for the full induction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to stimuli like lipopolysaccharide (LPS).[8][12] Pharmacological inhibition of LRH-1 with 3d2 significantly reduces the production of these cytokines.[8][12] The underlying mechanism involves the downregulation of metabolic genes like glucokinase and glutaminase-2, which are important for macrophage activation.[12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of Inhibitor-3 on LRH-1 signaling.

Cell Culture

-

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are commonly used for transient transfection and reporter gene assays due to their high transfection efficiency. They are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

AsPC-1 Cells: This human pancreatic adenocarcinoma cell line is used to assess the anti-proliferative effects of LRH-1 inhibitors. AsPC-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin, under the same temperature and CO2 conditions as HEK293 cells.[4][13]

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of LRH-1 in response to inhibitors.

-

Cell Seeding: Seed HEK293 cells in a 96-well plate.

-

Transfection: Co-transfect the cells with three plasmids:

-

An expression vector for LRH-1.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with LRH-1 response elements.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Treatment: After 24 hours, treat the cells with varying concentrations of Inhibitor-3 or a vehicle control (DMSO).

-

Lysis and Measurement: After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.

Quantitative Real-Time PCR (qPCR)

qPCR is employed to measure the changes in mRNA levels of LRH-1 target genes upon treatment with Inhibitor-3.

-

Cell Treatment: Treat the desired cell line (e.g., HEK293 or a cancer cell line) with Inhibitor-3 or vehicle control for a specified time.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR Reaction: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers for the target genes (e.g., G0S2, CCNE1, CYP19A1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Surface Plasmon Resonance (SPR) - Biacore Assay

SPR is used to measure the direct binding affinity between Inhibitor-3 and the LRH-1 protein.

-

Chip Preparation: Immobilize the purified LRH-1 ligand-binding domain (LBD) onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

-

Binding Analysis: Inject a series of concentrations of Inhibitor-3 in a suitable running buffer over the chip surface. The binding of the inhibitor to the immobilized LRH-1 protein causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).

-

Data Analysis: Fit the equilibrium binding responses to a 1:1 binding model to determine the dissociation constant (Kd).

Cell Proliferation Assay (MTT or Crystal Violet)

These assays are used to determine the effect of Inhibitor-3 on the viability and proliferation of cancer cells.

-

MTT Assay:

-

Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with various concentrations of Inhibitor-3 for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Crystal Violet Assay:

-

Cell Seeding and Treatment: As in the MTT assay.

-

Fixation and Staining: Fix the adherent cells with a fixative (e.g., methanol) and then stain with a crystal violet solution, which binds to proteins and DNA.

-

Washing: Wash away the excess stain.

-

Solubilization and Measurement: Solubilize the bound dye with a solvent (e.g., acetic acid or methanol) and measure the absorbance at ~590 nm.

-

Conclusion and Future Directions

Inhibitor-3 and its analogs represent a promising class of small molecule antagonists that effectively target the transcriptional activity of LRH-1. The quantitative data clearly demonstrate their ability to inhibit LRH-1 at both the biochemical and cellular levels, leading to the suppression of key signaling pathways involved in cell proliferation, steroidogenesis, and inflammation. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation and development of LRH-1 inhibitors.

Future research should focus on optimizing the potency and pharmacokinetic properties of these inhibitors to enhance their therapeutic potential. Further elucidation of the intricate network of LRH-1-regulated genes in different disease contexts will be crucial for identifying patient populations most likely to benefit from LRH-1-targeted therapies. The continued development of specific and potent LRH-1 antagonists holds significant promise for novel treatments for a range of diseases, from cancer to chronic inflammatory conditions.

References

- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 2. cytivalifesciences.com [cytivalifesciences.com]

- 3. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergy between LRH-1 and beta-catenin induces G1 cyclin-mediated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. path.ox.ac.uk [path.ox.ac.uk]

- 7. Structure-based discovery of antagonists of nuclear receptor LRH-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological LRH-1/Nr5a2 inhibition limits pro-inflammatory cytokine production in macrophages and associated experimental hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LRH-1 drives hepatocellular carcinoma partially through induction of c-myc and cyclin E1, and suppression of p21 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liver receptor homologue-1 is expressed in human steroidogenic tissues and activates transcription of genes encoding steroidogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The aromatase gene CYP19A1: several genetic and functional lines of evidence supporting a role in reading, speech and language - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. embopress.org [embopress.org]

The Role of Liver Receptor Homolog-1 (LRH-1) Inhibition in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic cancer remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. The nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, has emerged as a critical driver of pancreatic tumorigenesis. Overexpressed in a majority of pancreatic ductal adenocarcinomas (PDAC), LRH-1 orchestrates a transcriptional program that promotes cell proliferation, invasion, and metastatic spread. Consequently, the development of small molecule inhibitors targeting LRH-1 represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of LRH-1 in pancreatic cancer, focusing on the mechanism of action of its inhibitors and presenting key preclinical data. Detailed experimental protocols for evaluating LRH-1 inhibitors are also provided to facilitate further research and drug development in this area. While the specific compound "LRH-1 Inhibitor-3" is not found in the reviewed literature, this guide focuses on well-characterized inhibitors such as Cpd3 and Cpd3d2 to illustrate the therapeutic potential of targeting LRH-1.

Introduction: LRH-1 as a Therapeutic Target in Pancreatic Cancer

Liver Receptor Homolog-1 (LRH-1) is a transcription factor that plays a crucial role in the development and homeostasis of endoderm-derived tissues, including the pancreas.[1] In the context of pancreatic cancer, LRH-1 is frequently overexpressed and its elevated activity is associated with tumor initiation and progression.[2] LRH-1 contributes to the malignant phenotype through the transcriptional regulation of genes involved in cell cycle progression, such as CCND1 (encoding Cyclin D1) and CCNE1 (encoding Cyclin E1), and cell proliferation, such as MYC.[2][3] Furthermore, LRH-1 interacts with key oncogenic signaling pathways, most notably the Wnt/β-catenin pathway, to enhance the expression of downstream targets that promote cell migration, invasion, and metastasis, including matrix metalloproteinases MMP2 and MMP9.[3] Given its central role in driving pancreatic cancer, inhibiting the transcriptional activity of LRH-1 presents a compelling therapeutic approach.

LRH-1 Signaling in Pancreatic Cancer

LRH-1 exerts its pro-oncogenic functions through a complex network of signaling interactions. A key mechanism involves its synergy with the Wnt/β-catenin pathway. In this pathway, LRH-1 can interact with β-catenin, leading to enhanced transcriptional activation of Wnt target genes that are critical for cell proliferation and the maintenance of a cancer stem cell-like phenotype.[3] Additionally, LRH-1 is known to regulate genes involved in cell cycle control and proliferation independently of β-catenin.

LRH-1 Inhibitors in Pancreatic Cancer

The development of small molecule inhibitors targeting LRH-1 has provided valuable tools to probe its function and assess its therapeutic potential. While a specific compound named "LRH-1 Inhibitor-3" is not prominently described in the scientific literature, several antagonists have been identified and characterized.

Cpd3 and Cpd3d2

Two notable LRH-1 antagonists, referred to as Cpd3 and Cpd3d2, were identified through structure-based virtual screening.[4] These compounds have been shown to inhibit the transcriptional activity of LRH-1 and suppress the proliferation of pancreatic cancer cells.[5]

SR1848

SR1848 is another synthetic small molecule that acts as a repressor of LRH-1.[6] It has been demonstrated to reduce the expression of LRH-1 target genes, such as Cyclin D1 and Cyclin E1, leading to the inhibition of cell proliferation in cancer cells.[6] A key mechanism of action for SR1848 is the induction of LRH-1 translocation from the nucleus to the cytoplasm.[6]

Peptide Inhibitors

A novel approach to inhibiting LRH-1 involves the use of peptide inhibitors designed to disrupt the protein-protein interaction between LRH-1 and β-catenin.[7] A designed peptide with the sequence DEMEEPQQTE has been shown to reduce the expression of Wnt signaling target genes, including CCND1, CCNE1, and MYC, and induce apoptosis in pancreatic cancer cells.[7]

Quantitative Data on LRH-1 Inhibitor Efficacy

The preclinical efficacy of LRH-1 inhibitors has been evaluated in various pancreatic cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of LRH-1 Inhibitors in Pancreatic Cancer Cells

| Inhibitor | Cell Line | Assay | Endpoint | Value | Reference |

| Cpd3 | AsPC-1 | Proliferation | IC50 | ~10 µM | [5] |

| Cpd3d2 | AsPC-1 | Proliferation | IC50 | ~10 µM | [5] |

| Cpd3 | HEK293 (LRH-1 expressing) | Transcriptional Activity (G0S2) | IC50 | 5 ± 1 µM | [5] |

| Cpd3d2 | HEK293 (LRH-1 expressing) | Transcriptional Activity (G0S2) | IC50 | 6 ± 1 µM | [5] |

Table 2: Effect of LRH-1 Inhibition on Downstream Target Gene Expression

| Inhibitor/Method | Cell Line | Target Gene | Effect | Reference |

| siRNA | Pancreatic Cancer Cells | Cyclin D1, Cyclin E1, c-Myc | Decreased mRNA levels | [3][8] |

| Cpd3 (10 µM) | AsPC-1 | SHP, Cyclin E1 | Decreased mRNA levels | [5] |

| Cpd3d2 (10 µM) | AsPC-1 | SHP, Cyclin E1 | Decreased mRNA levels | [5] |

| Peptide Inhibitor | AsPC-1 | CCND1, CCNE1, MYC | Decreased mRNA levels | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel LRH-1 inhibitors. The following sections provide methodologies for key in vitro and in vivo assays.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of LRH-1 inhibitors on the metabolic activity of pancreatic cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Pancreatic cancer cell lines (e.g., AsPC-1, PANC-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

LRH-1 inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of the LRH-1 inhibitor in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for LRH-1 and Downstream Targets

This protocol is used to determine the effect of LRH-1 inhibitors on the protein expression levels of LRH-1 and its downstream targets.

Materials:

-

Treated and untreated pancreatic cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for LRH-1, Cyclin D1, Cyclin E1, c-Myc, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the LRH-1 inhibitor for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities relative to the loading control.

In Vivo Pancreatic Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model in immunodeficient mice to evaluate the in vivo efficacy of LRH-1 inhibitors.

Materials:

-

Immunodeficient mice (e.g., athymic nude mice)

-

Pancreatic cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel)

-

LRH-1 inhibitor formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject pancreatic cancer cells into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer the LRH-1 inhibitor or vehicle control according to the predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and preserve the tumors for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

Conclusion and Future Directions

The inhibition of LRH-1 presents a highly promising therapeutic strategy for pancreatic cancer. The preclinical data for existing LRH-1 antagonists demonstrate their potential to suppress tumor growth and interfere with key oncogenic signaling pathways. The experimental protocols provided in this guide offer a framework for the continued investigation and development of novel LRH-1 inhibitors. Future research should focus on optimizing the potency and pharmacokinetic properties of these inhibitors, exploring combination therapies with standard-of-care chemotherapeutics, and identifying predictive biomarkers to select patients who are most likely to benefit from LRH-1-targeted therapies. The continued exploration of this target holds the potential to bring a much-needed new class of therapeutics to the clinic for patients with pancreatic cancer.

References

- 1. Establishment Protocol for Nude Mouse Models of Pancreatic Cancer - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Antiproliferation activity of a small molecule repressor of liver receptor homolog 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LRH-1 (liver receptor homolog-1) derived affinity peptide ligand to inhibit interactions between β-catenin and LRH-1 in pancreatic cancer cells: from computational design to experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nuclear receptor liver receptor homologue 1 (LRH-1) regulates pancreatic cancer cell growth and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of LRH-1 Inhibitor-3 on Breast Cancer Cells: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the effects of LRH-1 Inhibitor-3, a small molecule antagonist of the Liver Receptor Homolog-1 (LRH-1), on breast cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and nuclear receptor signaling.

Introduction to LRH-1 in Breast Cancer

Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a crucial transcription factor implicated in the progression of breast cancer.[1][2] Its overexpression is observed in a significant percentage of breast carcinomas and is associated with tumor aggressiveness and poor prognosis.[3] LRH-1 contributes to tumorigenesis through the regulation of genes involved in cell proliferation, estrogen signaling, and cell cycle control.[3][4][5] It has been shown to promote the proliferation of both estrogen receptor-positive (ER+) and triple-negative breast cancer cells, highlighting its potential as a therapeutic target across different subtypes of the disease.[1][2]

LRH-1 Inhibitor-3: A Profile

LRH-1 Inhibitor-3 is a small molecule identified as a potent antagonist of LRH-1 transcriptional activity.[6] Its chemical name is 1-[3'-[1-[2-(4-Morpholinyl)ethyl]-1H-pyrazol-3-yl][1,1'-biphenyl]-3-yl]-ethanone.[7][8] This compound, also referred to as "compound 3" in foundational research, serves as a critical tool for elucidating the therapeutic potential of LRH-1 inhibition.[6]

Mechanism of Action

LRH-1 Inhibitor-3 exerts its anti-cancer effects by directly binding to the LRH-1 protein and inhibiting its ability to regulate target gene expression.[6] This leads to a cascade of downstream effects that collectively suppress breast cancer cell proliferation.

Inhibition of Transcriptional Activity

LRH-1 Inhibitor-3 has been demonstrated to inhibit the transcriptional activity of LRH-1 with an IC50 of 5 ± 1 μM in HEK293 cells.[9] By blocking the transcriptional function of LRH-1, the inhibitor prevents the expression of genes essential for cell cycle progression and proliferation.

Upregulation of CDKN1A

A key mechanism of action of LRH-1 inhibition is the upregulation of the cyclin-dependent kinase inhibitor CDKN1A (also known as p21).[1][2] LRH-1, in conjunction with FOXA1, normally binds to the promoter of the CDKN1A gene to repress its transcription.[2] Inhibition of LRH-1 lifts this repression, leading to increased p21 levels, which in turn induces cell cycle arrest and reduces proliferation.[1][2] This effect is independent of p53 status, making it a viable strategy for a broader range of breast cancers.[2]

Quantitative Effects on Breast Cancer Cells

The inhibitory effects of LRH-1 Inhibitor-3 on breast cancer cell proliferation have been documented in multiple studies. The following tables summarize the available quantitative data.

| Cell Line | Breast Cancer Subtype | Assay | Endpoint | Value | Reference |

| T47D | ER-positive | Cell Proliferation | Inhibition | Dose-dependent | [10] |

| MDA-MB-468 | Triple-Negative | Cell Proliferation | Inhibition | Dose-dependent | [10] |

| HEK293 (for transcriptional activity) | - | Transcriptional Assay | IC50 | 5 ± 1 μM | [9] |

Further quantitative data on the IC50 for cell proliferation in specific breast cancer cell lines is a key area for ongoing research.

Signaling Pathways and Experimental Workflows

LRH-1 Signaling Pathway in Breast Cancer

The following diagram illustrates the central role of LRH-1 in promoting breast cancer cell proliferation and how its inhibition reverses these effects.

Experimental Workflow for Assessing Inhibitor Efficacy

The diagram below outlines a typical experimental workflow to evaluate the effects of LRH-1 Inhibitor-3 on breast cancer cells.

Detailed Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of LRH-1 antagonists.[10]

-

Cell Seeding: Plate breast cancer cells (e.g., T47D, MDA-MB-468) in 96-well microtiter plates at a density of 1 x 10⁴ cells/mL.

-

Treatment: After 3 hours of incubation to allow for cell attachment, treat the cells with varying concentrations of LRH-1 Inhibitor-3 or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 24, 48, 72, and 96 hours.

-

Lysis and Luminescence Reading: At each time point, quantify cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. This involves adding the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Compare the luminescence readings of treated cells to the control cells to determine the percentage of proliferation inhibition.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a generalized procedure for investigating the binding of LRH-1 to its target gene promoters.

-

Cross-linking: Treat breast cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to LRH-1 or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

qPCR Analysis: Use quantitative PCR with primers specific to the CDKN1A promoter to quantify the amount of precipitated DNA. Enrichment is calculated relative to the IgG control.

Conclusion and Future Directions

LRH-1 Inhibitor-3 represents a promising pharmacological tool for the investigation of LRH-1 as a therapeutic target in breast cancer. Its ability to inhibit cell proliferation in both ER-positive and triple-negative breast cancer cell lines underscores the potential for broad applicability. Future research should focus on detailed dose-response studies to establish precise IC50 values for proliferation inhibition in a wider panel of breast cancer cell lines and on in vivo studies to assess the inhibitor's efficacy and safety in preclinical models. The continued exploration of LRH-1 inhibitors is a critical step towards the development of novel therapeutic strategies for breast cancer.

References

- 1. Cell Cycle - Creative BioMart [creativebiomart.net]

- 2. LRH-1 controls proliferation in breast tumor cells by regulating CDKN1A gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LRH-1 expression patterns in breast cancer tissues are associated with tumour aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. Ethanone, 1-[3'-[1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-3-yl][1,1'-biphenyl]-3-yl]- | 1185410-60-9 [chemicalbook.com]

- 9. NR5A2 Discovering Compounds that Block Tumor Growth in PDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LRH-1 Inhibition in Colon Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liver Receptor Homolog-1 (LRH-1), a nuclear receptor encoded by the NR5A2 gene, has emerged as a significant driver in the pathogenesis of colorectal cancer (CRC). Its overexpression in colon cancer tissues is correlated with advanced tumor stages and poorer patient survival. LRH-1 promotes colon cancer cell proliferation and survival through intricate signaling pathways, primarily by potentiating Wnt/β-catenin signaling and modulating cell cycle regulation. This technical guide provides an in-depth overview of the function of LRH-1 in colon cancer and the therapeutic potential of its inhibition, with a focus on preclinical inhibitors. We present key quantitative data, detailed experimental protocols for assessing inhibitor efficacy, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction: LRH-1 as a Therapeutic Target in Colon Cancer